![molecular formula C16H19N5O2 B11035005 2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11035005.png)
2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(propan-2-yl)phenylhydrazine with ethyl acetoacetate to form the hydrazone intermediate. This intermediate then undergoes cyclization with formamide to yield the triazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and other additives can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazolopyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH and temperature .
Major Products Formed
The major products formed from these reactions include various derivatives of the triazolopyrimidine core, which can exhibit different pharmacological activities .
Scientific Research Applications
2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: It has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazines: These compounds share a similar triazole ring structure and exhibit comparable pharmacological activities.
[1,2,4]Triazolo[1,5-a]pyridines: These compounds also have a triazole ring fused to a pyridine ring and are studied for their medicinal properties.
Uniqueness
2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of the acetamide moiety, which can influence its pharmacological profile and chemical reactivity .
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-(5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C16H19N5O2/c1-10(2)11-3-5-13(6-4-11)19-14(22)7-12-8-21-16(17-9-18-21)20-15(12)23/h3-6,9-10,12H,7-8H2,1-2H3,(H,19,22)(H,17,18,20,23) |
InChI Key |
HHAJYZHGDYSEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2CN3C(=NC=N3)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.